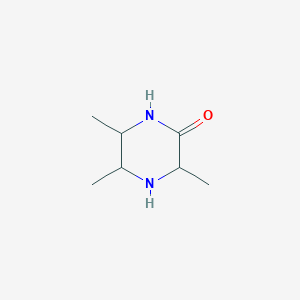

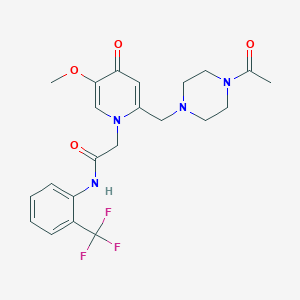

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

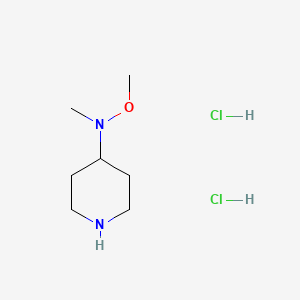

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide, also known as THCA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. THCA has been shown to have potential therapeutic applications in a variety of conditions, including pain, inflammation, and anxiety.

科学的研究の応用

Anti-Parkinson's Activity

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives has indicated their potential for anti-Parkinson's activity. These compounds, through in vitro and in vivo evaluations, have shown significant free radical scavenging activity and protective effects in a 6-Hydroxydopamine lesioned rat model, suggesting their utility in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Evaluation

Another study synthesized derivatives involving the naphthalen-1-ylmethyl group, evaluating their anticancer properties. These compounds were tested against various cancer cell lines, with some showing significant activity, especially against breast cancer cells. This research underscores the potential of these compounds in the development of new anticancer drugs (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-HIV Activity

Naphthalene derivatives have also been studied for their anti-HIV properties. A particular focus has been on their inhibitory activity against HIV-1 and HIV-2, where certain compounds demonstrated potent inhibition in vitro, offering a promising lead for new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Chemical Synthesis and Characterization

The palladium-catalyzed selective aryl ring C-H activation of N-acyl-2-aminobiaryls for synthesizing multiaryl-substituted naphthalenes has been reported, demonstrating an efficient synthesis pathway. These compounds have applications in material science, particularly in the development of fluorescent carbazoles (Annamalai, Chen, Raju, Hsu, Upadhyay, Cheng, & Chuang, 2016).

Environmental Analysis

Naphthalene acetamide has been utilized in environmental analysis, specifically in the separation of pesticides and their metabolites via micellar electrokinetic capillary chromatography. This technique offers a rapid and efficient method for analyzing uncharged pesticides of environmental impact (Carretero, Cruces‐Blanco, Cortacero Ramírez, Carrasco Pancorbo, & Fernández Gutiérrez, 2004).

特性

IUPAC Name |

2-naphthalen-1-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c28-25(15-19-8-5-7-18-6-1-2-9-20(18)19)26-16-17-12-13-24-22(14-17)21-10-3-4-11-23(21)27-24/h1-2,5-9,12-14,27H,3-4,10-11,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSONQXMCDSTJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

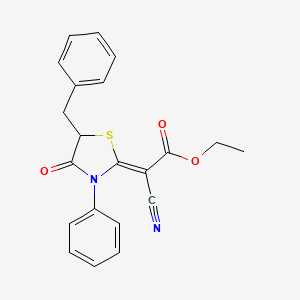

![N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2680980.png)

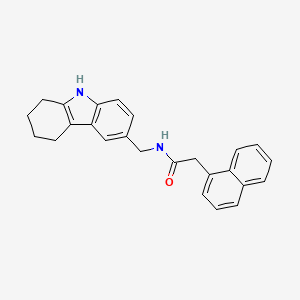

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2680988.png)

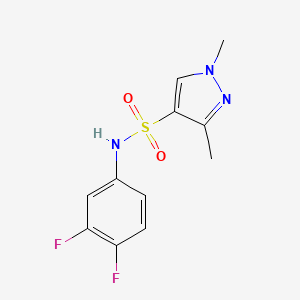

![(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2680989.png)

![5-(Furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)